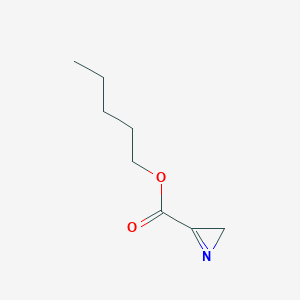

Pentyl 2H-azirine-3-carboxylate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H13NO2 |

|---|---|

Peso molecular |

155.19 g/mol |

Nombre IUPAC |

pentyl 2H-azirine-3-carboxylate |

InChI |

InChI=1S/C8H13NO2/c1-2-3-4-5-11-8(10)7-6-9-7/h2-6H2,1H3 |

Clave InChI |

OSAPQZJMUPKUPD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCOC(=O)C1=NC1 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2h Azirine 3 Carboxylates

Stereoselective and Asymmetric Synthesis of 2H-Azirine-3-carboxylates

The synthesis of chiral 2H-azirine-3-carboxylates, such as the pentyl ester, is a significant challenge that has been addressed through various innovative methods. These strategies aim to control the stereochemistry of the final product, which is crucial for its application in the synthesis of complex molecules.

Dehydrochlorination of Functionalized Aziridine (B145994) Precursors in Enantiopure Form

One established method for synthesizing 2H-azirines involves the dehydrohalogenation of corresponding N-chloroaziridine-3-carboxylates. This elimination reaction is typically promoted by a base. To achieve enantiopure 2H-azirine-3-carboxylates, the synthesis starts from enantiomerically pure aziridine-3-carboxylates. These precursors can be prepared from chiral amino acids. The process involves the N-chlorination of the aziridine ester followed by base-induced elimination of hydrogen chloride to form the azirine ring. While this method is a known pathway for various alkyl esters of 2H-azirine-3-carboxylic acid, specific studies detailing the synthesis of the pentyl ester via this route are not extensively documented. The general success of this method, however, suggests its applicability for producing pentyl 2H-azirine-3-carboxylate in an enantiopure form, provided the corresponding chiral pentyl aziridine-3-carboxylate precursor is available.

Elimination Reactions from N-Sulfinylaziridines

A notable stereoselective method for preparing 2H-azirine-3-carboxylates involves the thermal elimination of sulfur monoxide from N-sulfinylaziridine-3-carboxylates. This approach is particularly interesting because the N-sulfinyl group acts as a chiral auxiliary. The synthesis begins with the condensation of a sulfinamide (like p-toluenesulfinamide) with an α-bromo-α,β-unsaturated ester. This sequence yields an N-sulfinylaziridine-3-carboxylate. Subsequent heating of this intermediate leads to a concerted, suprafacial elimination of SO, yielding the 2H-azirine-3-carboxylate with a high degree of stereochemical control. The chirality of the resulting azirine is dictated by the stereochemistry of the starting N-sulfinylaziridine. Although this method has been demonstrated for various esters, specific examples for the synthesis of this compound would depend on the use of pentyl α-bromo-α,β-unsaturated ester as the starting material.

Oxidative Strategies for 2H-Azirine Formation

Oxidative methods provide an alternative route to 2H-azirines. One such strategy is the oxidation of aziridines. Another prominent oxidative approach is the lead tetraacetate (LTA) oxidation of α-amino oximes. This reaction proceeds through an intermediate that rearranges to form the 2H-azirine ring system. The starting α-amino oximes can often be derived from amino acids, allowing for the potential transfer of chirality. The applicability of this method to the synthesis of this compound would require the corresponding α-amino oxime precursor bearing a pentyl ester group.

Organocatalytic Asymmetric Approaches, including Neber Reaction

The Neber reaction is a classical method for synthesizing azirines from ketoxime tosylates. The reaction involves the treatment of the O-tosylated ketoxime with a base, leading to the formation of a 2H-azirine. When applied to α-amino ketones, this reaction can be adapted to produce 2H-azirine-3-carboxylates.

Recent advancements have focused on developing organocatalytic asymmetric versions of the Neber reaction to produce chiral 2H-azirines. These methods often employ chiral phase-transfer catalysts to induce enantioselectivity. For instance, the reaction of O-sulfonylated oximes with a base in the presence of a chiral catalyst can yield enantioenriched 2H-azirines. Research has shown that various N-substituted oxime ethers can undergo an organocatalyzed aza-Neber reaction to produce chiral 2H-azirines with high yields and enantioselectivities.

Table 1: Organocatalytic Asymmetric aza-Neber Reaction of N-Benzoyl Oxime Ethers

| Entry | Catalyst | Yield (%) | ee (%) |

| 1 | Quinine-derived catalyst A | 95 | 92 |

| 2 | Cinchonidine-derived catalyst B | 92 | 88 |

| 3 | Cinchonine-derived catalyst C | 90 | 85 |

This table illustrates the general effectiveness of organocatalysis in the asymmetric synthesis of 2H-azirines. Specific application to this compound would require a suitable precursor.

Catalytic Rearrangements for 2H-Azirine Carboxylic Ester Synthesis

Catalytic rearrangements of specific precursors have emerged as a powerful tool for the synthesis of 2H-azirine-3-carboxylates. These reactions often offer high efficiency and selectivity under mild conditions.

A significant advancement in the field is the rhodium-catalyzed intramolecular rearrangement of α-diazo-β-keto oxime ethers. This methodology provides a direct and efficient route to 2H-azirine-3-carboxylic esters. The reaction proceeds through the formation of a rhodium carbene from the diazo compound, which then undergoes an intramolecular cyclization and rearrangement to furnish the 2H-azirine product. This transformation is typically high-yielding and tolerates a variety of functional groups. The synthesis of this compound via this route would involve the use of an α-diazo-β-keto oxime ether with a pentyl ester moiety.

Flow Chemistry Applications in 2H-Azirine Synthesis

The application of continuous flow chemistry to organic synthesis has grown into a modern and enabling tool, offering significant advantages over traditional batch processing, particularly for the synthesis of reactive intermediates like 2H-azirines. researchgate.net Flow chemistry involves the use of microreactors or tubular reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netsyrris.com This high level of control often leads to cleaner products, higher selectivity, and improved safety. syrris.com

The synthesis of 2H-azirines can involve hazardous or unstable intermediates, making flow chemistry an attractive approach. researchgate.net By conducting reactions in a continuous flow system, only small volumes of hazardous materials are present at any given moment, significantly minimizing risks associated with thermal runaways or the accumulation of explosive intermediates. syrris.com Furthermore, conditions that are difficult to achieve in batch reactors, such as extremely short reaction times at high temperatures, are readily accessible in flow systems. syrris.com The synthesis of 2H-azirines from oxime substrates is one area where flow conditions have been applied. researchgate.net The scalability of flow processes is another key advantage; increasing production from laboratory-scale to industrial-scale is often a matter of running the system for a longer duration or using larger reactors, bypassing many of the challenges associated with batch scale-up. researchgate.netsyrris.com

Table 1: Advantages of Flow Chemistry in Synthesis

| Feature | Benefit in 2H-Azirine Synthesis |

|---|---|

| Enhanced Safety | Minimizes the volume of hazardous intermediates at any time. syrris.com |

| Precise Control | Allows for fine-tuning of temperature, pressure, and residence time for optimal yield and purity. researchgate.net |

| Rapid Optimization | Automated systems enable quick variation of reaction conditions on a small scale. syrris.com |

| Scalability | Production can be easily scaled up by extending run time or using larger reactors. researchgate.netsyrris.com |

| Higher Efficiency | Often results in faster reactions and cleaner product profiles, reducing the need for extensive purification. syrris.com |

Functionalization and Derivatization of 2H-Azirine-3-carboxylates

The high reactivity of the strained 2H-azirine ring allows for a wide range of functionalization and derivatization reactions, making these molecules versatile building blocks in synthetic chemistry. skbu.ac.in

Introduction of Substituents on the Azirine Ring

The introduction of substituents onto the azirine ring can be achieved through various methods, including the functionalization of pre-existing rings or by constructing the ring from already substituted precursors. One common strategy involves the oxidative cyclization of substituted enamines using reagents like phenyliodine(III) diacetate (PIDA) or molecular iodine. organic-chemistry.org This transition-metal-free approach provides an efficient and scalable route to 2-aryl-2H-azirines. organic-chemistry.org

Another method is the direct C(sp³)-H functionalization of the azirine ring. For instance, an iron-catalyzed C(sp³)-H acyloxylation of 3-aryl-2H-azirines with hypervalent iodine(III) reagents can introduce an acyloxy group. organic-chemistry.org Similarly, a visible-light-promoted regioselective coupling with (diacetoxy)iodobenzene, using Rose Bengal as an organophotoredox catalyst, achieves the same transformation under mild, aerobic conditions. organic-chemistry.org The nature of the substituent can significantly influence the reactivity of the azirine ring; electron-withdrawing groups, for example, can affect the pathways of photochemical ring-opening reactions. researchgate.net

The C=N bond of the azirine is susceptible to nucleophilic attack. Thiols, for example, can add across the double bond to yield functionalized aziridines. capes.gov.br This reactivity has been explored for bioconjugation, where 2H-azirines react with the thiol group of cysteine residues. acs.org These reactions tolerate a variety of substituents on the azirine ring, including halogens and heterocyclic moieties. acs.org

Table 2: Selected Methods for Azirine Ring Functionalization

| Functionalization Type | Reagents/Catalyst | Position of Substituent | Reference |

|---|---|---|---|

| Acyloxylation | Hypervalent iodine(III) reagents, Iron catalyst | C2 | organic-chemistry.org |

| Acyloxylation | (Diacetoxy)iodobenzene, Rose Bengal (photocatalyst) | C2 | organic-chemistry.org |

| Aryl/Alkyl Group | From substituted enamines using PIDA or I₂ | C2 | organic-chemistry.org |

| Cycloaddition | Dienes (Diels-Alder reaction) | Forms bicyclic aziridines | nih.govcapes.gov.br |

| Nucleophilic Addition | Thiols, Primary/Secondary Amines | C3 | capes.gov.br |

Modification of the Pentyl Ester Moiety

The pentyl ester group of this compound can be modified to generate a library of related derivatives, such as other esters, amides, or the parent carboxylic acid. researchgate.netbeilstein-journals.org A common and versatile strategy involves the initial hydrolysis of the ester to the corresponding 2H-azirine-3-carboxylic acid. This carboxylic acid can then serve as a precursor for a variety of other functional groups.

Alternatively, synthetic routes starting from precursors like 3-aryl-5-chloroisoxazole-4-carbonyl chlorides can be employed. beilstein-journals.org These precursors undergo an iron(II)-catalyzed isomerization to form highly reactive 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. These intermediates can be immediately treated with various nucleophiles. beilstein-journals.org For example, reaction with alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters in high yields. beilstein-journals.org Similarly, treatment with primary or secondary amines affords the corresponding dicarboxamides. beilstein-journals.org This method provides a divergent approach to a wide range of azirine derivatives from a single, common intermediate. beilstein-journals.org While the direct synthesis of esters from more sterically hindered alcohols via this route can be challenging, these can often be prepared from the dicarboxylic acid using standard activation methods. beilstein-journals.org

Table 3: Examples of Ester Moiety Modification

| Transformation | Reagents | Product | Notes |

|---|---|---|---|

| Esterification | Methanol or Ethanol on azirine dicarbonyl chloride | Methyl or Ethyl 2H-azirine-3-carboxylate | High yields (76-99%). beilstein-journals.org |

| Amidation | Primary or Secondary Amines on azirine dicarbonyl chloride | 2H-azirine-3-carboxamide | Yields range from 53-84%. beilstein-journals.org |

| Hydrolysis | Water on azirine dicarbonyl chloride | 2H-azirine-3-carboxylic acid | Yields range from 64-98%. beilstein-journals.org |

| Conversion to Thioester | Thiols on azirine-2-carbonyl chloride | 2H-azirine-3-carbothioate | General method for various derivatives. researchgate.netbeilstein-journals.org |

Mechanistic Investigations and Reactivity Pathways of 2h Azirine 3 Carboxylates

Fundamental Principles Governing 2H-Azirine Reactivity

The reactivity of the 2H-azirine ring is a product of its unique structural and electronic properties. The combination of high ring strain and the presence of both a π-bond and a nitrogen lone pair allows these molecules to act as either electrophiles or nucleophiles, participating in a wide array of chemical transformations. core.ac.uk

Ring Strain and Activation of C=N π-bond

The defining characteristic of the 2H-azirine ring is its significant strain energy, calculated to be between 44.6 and 48 kcal/mol for 2H-azirine-2-carboxylates. chemrxiv.org This high degree of strain, comparable to that of aziridines (26–27 kcal/mol), makes the 2H-azirine ring system highly reactive. nih.gov Processes that lead to the relief of this strain are energetically favorable. researchgate.net

The ring strain significantly activates the C=N π-bond, making it more susceptible to additions than a typical imine bond. core.ac.ukresearchgate.net The transition from the unsaturated three-membered ring to a saturated aziridine (B145994) ring upon nucleophilic addition results in a substantial decrease in energy (approximately 109 kJ mol⁻¹), driving the reaction forward. core.ac.uk This inherent reactivity allows 2H-azirines to readily engage with a variety of reagents where a standard imine might be unreactive.

Role as Electrophiles and Nucleophiles

2H-Azirines, including carboxylate derivatives, exhibit dual reactivity, capable of functioning as both electrophiles and nucleophiles. core.ac.ukresearchgate.net

As Electrophiles: The C2 carbon of the C=N double bond serves as an electrophilic center. core.ac.uk This electrophilicity is enhanced by the ring strain, making 2H-azirines prone to attack by a wide range of nucleophiles. researchgate.net The addition of O-, S-, N-, and C-nucleophiles to the C=N bond is a common reactivity pathway, typically yielding aziridine adducts as the initial products. core.ac.ukresearchgate.net These aziridines can sometimes be isolated but often undergo further rearrangement or ring-opening reactions. core.ac.uk For instance, the reaction of methyl 2H-azirine-3-carboxylate with propargyl alcohol yields a stable aziridine adduct in 84% yield. core.ac.ukresearchgate.net

As Nucleophiles: The lone pair of electrons on the nitrogen atom allows 2H-azirines to act as nucleophiles. core.ac.uk This is most commonly observed in their interactions with electrophiles, such as protonation by acids at the nitrogen atom, which is often the initial step in acid-catalyzed ring-opening reactions. core.ac.uk

Photochemical Reactivity of 2H-Azirine-3-carboxylates

Photolysis provides a distinct and highly useful pathway for the transformation of 2H-azirines, differing significantly from their thermal reactivity. Under photochemical conditions, the primary reaction is the cleavage of the C2-C3 single bond, which is the weakest bond in the ring. researchgate.net

Generation of Nitrile Ylides via Photolysis

The hallmark of 2H-azirine photochemistry is the irreversible ring-opening to form a nitrile ylide intermediate. researchgate.net This process occurs upon irradiation, typically with UV light, and involves the cleavage of the C-C single bond of the azirine ring. nih.gov

Nitrile ylides are highly reactive, linear, 1,3-dipolar species. Their formation has been directly observed and characterized using techniques like laser flash photolysis. researchgate.net Once generated, these nitrile ylides can be trapped by various dipolarophiles in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. nih.gov The efficiency and outcome of these trapping reactions depend on the nature of the substituents and the trapping agent used. researchgate.net

| Azirine Derivative | Photolysis Conditions | Intermediate | Trapping Agent | Product Type | Reference |

|---|---|---|---|---|---|

| 3-(4-biphenylyl)-2H-azirine | Laser Flash Photolysis (Cyclohexane) | Nitrile Ylide | Acrylonitrile | Cycloadduct | researchgate.net |

| Generic 2H-Azirine | Photoflow Reactor | Nitrile Ylide | Diisopropyl azodicarboxylate | 1,3,4-Triazole | nih.gov |

| 2-Benzoyl-3-phenyl-2H-azirine | Irradiation | Nitrile Ylide | (intramolecular) | 3,5-Diphenylisoxazole | nih.gov |

Intramolecular Reorganization Pathways

When the photochemically generated nitrile ylide bears a suitable conjugating substituent, it can undergo intramolecular reactions. researchgate.net A key pathway is the 1,5-dipolar electrocyclic ring closure. researchgate.net For example, the photolysis of 2-benzoyl-3-phenyl-2H-azirine results in the formation of a nitrile ylide that subsequently undergoes intramolecular cyclization to yield 3,5-diphenylisoxazole. nih.gov These intramolecular pathways offer a route to complex cyclic structures from relatively simple azirine precursors.

Thermal Reactivity of 2H-Azirine-3-carboxylates

In contrast to the photochemical pathway, the thermal reactivity of 2H-azirines is dominated by the cleavage of the C2-N bond. researchgate.net This bond is often observed to be unusually long in crystallographic studies of highly substituted 2H-azirines, which helps to explain the preference for this cleavage pathway under thermal conditions. researchgate.net

The thermolysis of 2H-azirines leads to the formation of a vinylnitrene intermediate. researchgate.netrsc.org These vinylnitrenes are highly reactive species that can subsequently rearrange to form various products, including indoles or oxazoles, or participate in ring-expansion reactions. researchgate.netrsc.org Firm evidence for the existence of vinylnitrene intermediates comes from studies showing that the thermal racemization of optically active 2H-azirines is significantly faster than their rearrangement to other products, indicating a reversible ring-opening to an achiral intermediate. rsc.org

| Condition | Bond Cleaved | Primary Intermediate | Typical Final Products | Reference |

|---|---|---|---|---|

| Photochemical (UV light) | C2-C3 (single bond) | Nitrile Ylide | Cycloadducts (intermolecular), Fused heterocycles (intramolecular) | researchgate.netnih.gov |

| Thermal (Heat) | C2-N (single bond) | Vinylnitrene | Indoles, Oxazoles, Pyrroles | researchgate.netrsc.orgrsc.org |

Vinyl Nitrene Formation and Ring Expansion Reactions

The thermolysis or photolysis of 2H-azirines serves as an efficient method for generating nitrile ylides, which are versatile dipolar intermediates. wikipedia.org For 2H-azirine-3-carboxylates, the cleavage of the C2-C3 bond is a characteristic reaction pathway, leading to the formation of a vinyl nitrene intermediate. This highly reactive species can then undergo various intramolecular cyclization reactions, leading to the formation of different heterocyclic systems.

One significant application of this reactivity is the synthesis of functionalized naphtho[2,1-d]oxazoles. acs.org The process begins with the ring expansion of alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)propanoates using trifluoroacetic anhydride. This reaction proceeds through the formation of a vinyl nitrene, which then participates in a rhodium(II)-catalyzed transformation. This involves a formal insertion of a metallocarbene into an aromatic C-H bond, ultimately yielding 4-hydroxynaphtho[2,1-d]oxazole-5-carboxylic esters. acs.org The reaction is efficient and selective for various substituted benzene (B151609) and thienyl rings. acs.org

The versatility of 2H-azirine-3-carboxylates as precursors for ring expansion is further highlighted by their use in the synthesis of other heterocyclic structures. While detailed mechanistic studies on pentyl 2H-azirine-3-carboxylate are specific, the general reactivity patterns of 2H-azirine-3-carboxylates provide a strong indication of its expected behavior. For instance, the reaction of 3-amino-2H-azirines with NH-acidic heterocycles can lead to ring-expanded products, suggesting a mechanism involving the initial formation of a zwitterionic intermediate. uzh.ch

The formation of vinyl nitrenes from 2H-azirines is a key step that opens up a wide array of synthetic possibilities. The subsequent intramolecular reactions of these nitrenes are dictated by the substituents present on the azirine ring and the reaction conditions, allowing for the controlled synthesis of complex molecules.

Oxidative Cyclodimerization Mechanisms to Pyrimidine-4,6-dicarboxylates

An intriguing and synthetically useful transformation of 2H-azirine-2-carboxylates is their oxidative cyclodimerization to yield pyrimidine-4,6-dicarboxylates. mdpi.comnih.gov This reaction, promoted by heating with triethylamine (B128534) in the presence of air, involves a novel mechanism where one azirine molecule undergoes a formal C-C bond cleavage, while another experiences a C=N bond cleavage. mdpi.comnih.gov

Experimental and computational studies using Density Functional Theory (DFT) have elucidated the key steps of this complex reaction. mdpi.com The proposed mechanism is as follows:

Formation of N,N-diethylhydroxylamine: The reaction is initiated by the slow oxidation of triethylamine by atmospheric oxygen, generating N,N-diethylhydroxylamine in very low concentrations. This slow, in-situ generation is crucial for the success of the pyrimidine (B1678525) synthesis. mdpi.comnih.gov

Nucleophilic Addition: The N,N-diethylhydroxylamine acts as a nucleophile and adds to the C=N bond of a 2H-azirine-2-carboxylate molecule, forming an (aminooxy)aziridine intermediate. mdpi.comnih.gov

Azomethine Ylide Generation: The (aminooxy)aziridine intermediate then undergoes ring opening to generate an azomethine ylide. mdpi.comnih.gov

1,3-Dipolar Cycloaddition: This azomethine ylide subsequently participates in a 1,3-dipolar cycloaddition reaction with a second molecule of the 2H-azirine-2-carboxylate. mdpi.comnih.gov

Rearrangement and Oxidation: The resulting cycloadduct undergoes rearrangement and subsequent oxidation to furnish the final pyrimidine-4,6-dicarboxylate product. The addition of a radical initiator has been shown to accelerate the reaction and improve the yields of the pyrimidine products. mdpi.com

The following table summarizes the key intermediates and transformations in the oxidative cyclodimerization of 2H-azirine-2-carboxylates:

| Step | Reactants | Key Intermediate(s) | Transformation |

| 1 | Triethylamine, Air (O₂) | N,N-diethylhydroxylamine | Oxidation of triethylamine |

| 2 | 2H-Azirine-2-carboxylate, N,N-diethylhydroxylamine | (Aminooxy)aziridine | Nucleophilic addition |

| 3 | (Aminooxy)aziridine | Azomethine ylide | Ring opening |

| 4 | Azomethine ylide, 2H-Azirine-2-carboxylate | Bicyclic adduct | 1,3-Dipolar cycloaddition |

| 5 | Bicyclic adduct | Pyrimidine-4,6-dicarboxylate | Rearrangement and oxidation |

This detailed mechanistic understanding allows for the optimization of reaction conditions and has enabled the synthesis of a series of pyrimidine derivatives from various 2H-azirine-2-carboxylates. mdpi.com

Cycloaddition Reactions of Pentyl 2h Azirine 3 Carboxylate and Analogues

Diels-Alder Reactions with Dienes

2H-Azirine-3-carboxylates are effective dienophiles in aza Diels-Alder reactions, readily engaging with a variety of dienes to form bicyclic aziridine (B145994) structures. The high ring strain and the activating effect of the carboxylate group are key to their reactivity. researchgate.net

Aza Diels-Alder Reactivity as Dienophiles

The C=N double bond within the 2H-azirine ring system is activated by both the inherent ring strain and the presence of an electron-withdrawing group at the C-3 position, such as a carboxylate. researchgate.net This activation makes 2H-azirine-3-carboxylates and their analogues effective aza dienophiles in [4+2] cycloaddition reactions. These reactions typically proceed with electron-rich dienes at or near room temperature, yielding highly functionalized 1-azabicyclo[4.1.0]hept-3-ene derivatives. researchgate.netnih.gov The reactivity is such that even enantiopure 2-substituted 2H-azirine-3-carboxylates can undergo aza Diels-Alder reactions to produce bicyclic and tricyclic aziridines in good yields. nih.govnih.gov

While simple 2H-azirines require highly reactive dienes or Lewis acid catalysis, the 3-carboxylate analogues exhibit enhanced dienophilic character, reacting with a broader range of dienes. researchgate.net This enhanced reactivity has been demonstrated with various analogues, including methyl 2-aryl-2H-azirine-3-carboxylates and tert-butyl 2H-azirine-3-carboxylate. electronicsandbooks.comrsc.org

Regio- and Stereoselectivity in Cycloaddition Processes

The Diels-Alder reactions of 2H-azirine-3-carboxylate analogues are characterized by high levels of regio- and stereoselectivity. nih.gov In reactions with unsymmetrical dienes, the regioselectivity is governed by the electronic properties of the diene. For instance, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with 1- and 2-substituted dienes consistently yields a single regioisomer. rsc.org The more nucleophilic terminus of the diene adds to the carbon of the azirine's C=N bond. researchgate.net An exception to this high regioselectivity is observed with isoprene, which can yield a minor amount of the opposite regioisomer. rsc.org

From a stereoselective standpoint, the cycloaddition is typically highly controlled, leading to specific diastereomers. nih.gov The substituents on both the diene and the dienophile influence the facial selectivity of the reaction. Asymmetric Diels-Alder reactions have been explored using chiral auxiliaries on the azirine ester, although with moderate success in some cases. electronicsandbooks.com However, the use of enantiopure 2H-azirine-3-carboxylates, where the chirality is inherent to the azirine ring, allows for the synthesis of enantiomerically pure bicyclic aziridine carboxylates. nih.gov

Endo/Exo Selectivity in Adduct Formation

A significant aspect of the stereoselectivity in the Diels-Alder reactions of 2H-azirine-3-carboxylates is the preference for endo or exo adducts. In most cases, the reaction proceeds via an endo transition state, where the three-membered azirine ring is oriented towards the diene. researchgate.netnih.gov This preference has been confirmed by X-ray crystallography of the resulting cycloadducts. researchgate.net The endo product is often the kinetic product, favored due to secondary orbital interactions that stabilize the transition state. youtube.com

However, a notable exception to this endo rule is the reaction with furan (B31954). Furan and its derivatives typically yield the exo cycloadduct as the major product. researchgate.netrsc.orgresearchgate.net This reversal of selectivity is a well-documented phenomenon in Diels-Alder chemistry involving furans. In some instances, such as the reaction of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate with 1,3-diphenylisobenzofuran, both endo and exo adducts are formed, with the endo isomer being convertible to the more stable exo isomer upon heating. rsc.orgresearchgate.net

The general trend for endo/exo selectivity is summarized in the table below:

| Diene | Predominant Adduct | Reference(s) |

|---|---|---|

| Cyclic Dienes (e.g., Cyclopentadiene) | Endo | researchgate.net |

| Acyclic Dienes | Endo | researchgate.net |

| Furan | Exo | researchgate.netrsc.org |

| 1,3-Diphenylisobenzofuran | Endo and Exo (thermodynamic control favors exo) | rsc.orgresearchgate.net |

Application with Specific Diene Systems (e.g., Cyclic, Acyclic, Furans, 2-Azadienes)

The versatility of 2H-azirine-3-carboxylate analogues as dienophiles is evident from their successful reactions with a diverse range of diene systems.

Cyclic Dienes: Cyclopentadiene is a common reaction partner, reacting with various 2H-azirine-3-carboxamides and esters to yield the corresponding endo cycloadducts. researchgate.net These reactions are often efficient and proceed at room temperature.

Acyclic Dienes: Acyclic dienes, such as 2,3-dimethylbutadiene and 1-acetoxybutadiene, also react readily with 2H-azirine-3-carboxylates to give Diels-Alder adducts. researchgate.net The reactions are typically regioselective and yield the endo adducts.

Furans: As previously mentioned, the reaction with furan is a notable case, leading primarily to exo adducts. rsc.orgresearchgate.net These adducts can undergo further transformations, such as hydrolysis to form dihydrofuranols. rsc.org The reaction of 2-furoic acids and their derivatives with maleimide (B117702) dienophiles has been shown to be enhanced in aqueous media. nih.gov

2-Azadienes: While less common, the reactivity of 2H-azirines extends to heterodienes. There is potential for reactions with 2-azadienes, which would lead to the formation of tetrahydropyrimidine (B8763341) derivatives, although this area is less explored for 2H-azirine-3-carboxylates specifically.

The table below provides examples of Diels-Alder reactions between 2H-azirine-3-carboxylate analogues and various dienes:

| Azirine Analogue | Diene | Product(s) | Selectivity | Reference(s) |

|---|---|---|---|---|

| Methyl 2-aryl-2H-azirine-3-carboxylate | Cyclopentadiene | Endo-adduct | High | researchgate.net |

| Methyl 2-aryl-2H-azirine-3-carboxylate | 1-Acetoxybutadiene | Single regioisomeric endo-adduct | High | researchgate.net |

| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Furan | Exo-adduct | High | rsc.orgresearchgate.net |

| Benzyl (B1604629) 2H-azirine-3-carboxylate | Furan | Exo-adduct | High | rsc.org |

| 2H-Azirine-3-carboxamides | 2,3-Dimethylbutadiene | Cycloadduct | - | researchgate.net |

[3+2] Cycloaddition Reactions

In addition to their role as two-atom components in [4+2] cycloadditions, 2H-azirines can also participate in [3+2] cycloaddition reactions. This reactivity often involves the cleavage of one of the single bonds of the azirine ring, allowing it to act as a three-atom component.

Intermolecular [3+2] Cycloadditions

Intermolecular [3+2] cycloadditions of 2H-azirines provide a powerful method for the synthesis of five-membered nitrogen-containing heterocycles. A notable example is the copper(II)-catalyzed reaction of 3-aryl-2H-azirines with six-membered cyclic enols. nih.gov This reaction proceeds as a formal [3+2] cycloaddition via the cleavage of the N1-C2 bond of the azirine. The process allows for the annulation of a pyrroline (B1223166) ring onto various scaffolds, leading to the formation of complex heterocyclic systems such as pyrrolo[3,2-c]quinolones and chromeno[3,4-b]pyrroles in good to excellent yields. nih.gov

Another approach involves the in situ generation of 2H-azirines followed by a formal [3+2] cycloaddition. For instance, the energy transfer-catalyzed ring opening and decarboxylation of isoxazole-5(4H)-ones can generate strained 2H-azirines, which then undergo selective C(sp²)–C(sp³) bond cleavage and subsequent [3+2] cycloaddition with a range of electrophiles to form valuable pyrroline-type moieties. nih.gov

The table below summarizes an example of an intermolecular [3+2] cycloaddition:

| Azirine | Reaction Partner | Catalyst | Product Type | Reference(s) |

|---|---|---|---|---|

| 3-Aryl-2H-azirines | Six-membered cyclic enols | Cu(II) or Cu(I) | Pyrroline-annulated heterocycles | nih.gov |

Intramolecular [3+2] Cycloadditions

Intramolecular [3+2] cycloaddition reactions of 2H-azirines provide a powerful strategy for the synthesis of fused pyrroline-containing structures. These reactions typically proceed through the in-situ generation of a nitrile ylide via thermal or photochemical ring-opening of the azirine ring. This 1,3-dipole then undergoes cycloaddition with a tethered dipolarophile.

Research has demonstrated that the energy transfer-catalyzed ring opening and subsequent decarboxylation of isoxazole-5(4H)-ones can generate strained 2H-azirines in situ. researchgate.net These intermediates then undergo a formal [3+2] cycloaddition with a variety of electrophiles, facilitated by a selective C(sp²)–C(sp³) bond cleavage, leading to the formation of valuable pyrroline-type moieties. researchgate.net

Another approach involves the rhodium(II)-catalyzed formal [3+2] cycloaddition of 1-tosyl 1,2,3-triazoles with 2H-azirines, which efficiently produces polysubstituted 3-aminopyrroles. rsc.org This reaction represents a novel application of 1-sulfonyl 1,2,3-triazoles as a two-carbon component in cycloaddition reactions. rsc.org

Pyrroline Annulation Strategies

Pyrroline annulation, the formation of a pyrroline ring onto an existing molecular framework, is a significant application of 2H-azirine chemistry. A notable strategy involves the copper(II)-catalyzed [2+3] pyrroline annulation of 3-aryl-2H-azirines with six-membered non-aromatic enols. nih.gov This reaction proceeds as a formal (3+2) cycloaddition through the cleavage of the N1-C2 bond of the azirine. nih.gov It provides an effective method for synthesizing pyrrolo[3,2-c]quinoline, chromeno[3,4-b]pyrrole, and naphtho[1,8-ef]indole derivatives in good to excellent yields. nih.gov Both copper(II) and copper(I) compounds can catalyze this transformation. nih.gov

Furthermore, iron(III)-catalyzed decarboxylative (3+2) cycloaddition of 2H-azirines to cyclic β-ketoacids, involving N1–C3 azirine bond cleavage, leads to the synthesis of cycloalkane-fused pyrroles. nih.gov Copper(I)-catalyzed (3+2) cycloaddition of azirines to the enol carbon-carbon double bond of 3-methoxycarbonyl-substituted tetramic acids is another effective method for creating pyrrolo[3,4-b]pyrrole derivatives. nih.gov

Other Cycloaddition Modalities

Beyond [3+2] cycloadditions, 2H-azirines participate in a variety of other cycloaddition reactions, expanding their synthetic utility.

2H-azirines can act as dienophiles in [4+2] Diels-Alder reactions. For instance, enantiomerically enriched 2H-azirine-3-phosphonates react with dienes like 2,3-dimethylbutadiene and trans-piperylene to yield bicyclic aziridines as single stereoisomers in good yields. researchgate.net The reaction of methyl 2-aryl-2H-azirine-3-carboxylates with various electron-rich dienes at room temperature also produces Diels-Alder adducts. researchgate.net These reactions typically result in the formation of endo-cycloadducts, with furan being an exception, as it can yield an exo-adduct. researchgate.netrsc.org

In [2+3] cycloadditions, 2H-azirines can react with 1,3-dipoles. For example, 2H-azirine-2-carbonyl azides undergo [3+2] cycloaddition with 1,3-dicarbonyl compounds. researchgate.net

A notable reaction is the formal [6+3] cycloaddition of 2H-azirines with fulvenes, which provides an efficient route to researchgate.netpyrindine derivatives. researchgate.net This reaction is typically catalyzed by a Lewis acid, such as Y(OTf)₃. nih.govresearchgate.net Under these conditions, the 2H-azirine reacts with the fulvene (B1219640) in a regioselective manner to form the researchgate.netpyrindine system. researchgate.net Interestingly, under ultrasound conditions, the reaction can take a different course, affording alkylated fulvene azirines through a rearrangement of the initial Diels-Alder cycloadduct. researchgate.net

| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |

| Lewis Acid | 2H-azirine | Fulvene | researchgate.netpyrindine derivative | researchgate.net |

| Ultrasound | 2H-azirine | Fulvene | Alkylated fulvene azirine | researchgate.net |

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations involving 2H-azirines. NHCs can catalyze the [4+2] annulation of 2H-azirine-2-carboxaldehydes with ketones, leading to the synthesis of 2,3-dihydro-6H-1,3-oxazin-6-one structures in good to excellent yields. acs.org This reaction proceeds through the formation of an azolium aza-dienolate intermediate, which is generated from the addition of the NHC to the 2H-azirine. acs.org

Furthermore, NHCs can catalyze the asymmetric addition of 2H-azirines to aldehydes. nih.gov Theoretical studies have shown that the NHC plays a dual role: it induces umpolung reactivity of the aldehyde and facilitates its deprotonation. nih.gov The enantioselectivity of this reaction is primarily governed by π-π interactions between the NHC and the substrates. nih.gov NHCs have also been employed in enantioselective [3+3] annulation reactions of 2-bromoenals with 2-amino-1H-indoles, yielding functionalized 2-aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-ones. rsc.org

| Reaction Type | Reactants | Catalyst | Product | Reference |

| [4+2] Annulation | 2H-Azirine-2-carboxaldehydes, Ketones | NHC | 2,3-Dihydro-6H-1,3-oxazin-6-one | acs.org |

| Asymmetric Addition | 2H-Azirine, Aldehyde | NHC | Chiral alcohol | nih.gov |

| [3+3] Annulation | 2-Bromoenals, 2-Amino-1H-indoles | NHC | 2-Aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-one | rsc.org |

Synthetic Applications of 2h Azirine 3 Carboxylates As Building Blocks

Construction of Complex Nitrogen-Containing Heterocycles

The high reactivity of the C=N double bond and the strained three-membered ring of 2H-azirine-3-carboxylates allows them to serve as synthons for a variety of nitrogen-containing heterocycles. These reactions often proceed with high regio- and stereoselectivity, providing a powerful tool for the synthesis of complex molecular architectures.

Aziridine (B145994) Derivatives (e.g., Bicyclic and Tricyclic Aziridines)

One of the most well-documented applications of 2H-azirine-3-carboxylates is their participation in aza-Diels-Alder reactions to form bicyclic and tricyclic aziridine derivatives. nih.govnih.govbeilstein-journals.org In these reactions, the 2H-azirine acts as a dienophile, reacting with a variety of dienes. The electron-withdrawing carboxylate group at the 3-position of the azirine ring enhances its dienophilic character, facilitating cycloaddition.

The reaction of 2-substituted 2H-azirine-3-carboxylates with dienes such as cyclopentadiene, 2,3-dimethyl-1,3-butadiene, and trans-piperylene leads to the formation of the corresponding bicyclic and tricyclic aziridines in good yields. nih.gov These reactions are often highly stereoselective, with the stereochemistry of the resulting aziridine being controlled by the stereochemistry of the starting azirine. nih.govbeilstein-journals.org For instance, the reaction of enantiopure methyl 2-substituted-2H-azirine-3-carboxylates with dienes produces enantiomerically pure bicyclic and tricyclic aziridine carboxylates. nih.gov

| Diene | 2H-Azirine-3-carboxylate Ester | Product | Yield (%) | Reference |

| 2,3-Dimethyl-1,3-butadiene | Methyl 2-methyl-2H-azirine-3-carboxylate | Methyl 1,4-dimethyl-7-azabicyclo[4.1.0]hept-4-ene-7-carboxylate | 74 | nih.gov |

| trans-Piperylene | Methyl 2-methyl-2H-azirine-3-carboxylate | Methyl 1,5-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate | 65 | nih.gov |

| Cyclopentadiene | Methyl 2-methyl-2H-azirine-3-carboxylate | Methyl 8-methyl-7-azatricyclo[4.2.1.02,4]non-5-ene-7-carboxylate | 46 | nih.gov |

| Furan (B31954) | Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Methyl 2-(2,6-dichlorophenyl)-8-oxa-7-azabicyclo[4.2.1.02,4]nona-2,5-diene-7-carboxylate | - | chemrxiv.org |

Note: The table presents data for methyl esters as specific examples for pentyl esters were not available in the cited literature. The reactivity is expected to be similar for pentyl esters.

Pyrrole (B145914) and Pyrroline (B1223166) Derivatives

2H-Azirine-3-carboxylates are valuable precursors for the synthesis of pyrrole and pyrroline derivatives. A general method for the synthesis of 1H-pyrrole-2-carboxylic acid derivatives involves the reaction of 2H-azirines with enamines. nih.govresearchgate.net This reaction proceeds through the initial formation of a mixture of 2,3- and 3,4-dihydropyrroles, which upon acid treatment, aromatize to the corresponding pyrroles in moderate to high yields. researchgate.net

Another approach to pyrrole synthesis involves the reaction of 2H-azirines with malononitrile. researchgate.net This reaction provides a direct route to highly substituted pyrroles. Furthermore, domino reactions of 2H-azirines with compounds like acetone (B3395972) can also lead to the formation of trisubstituted pyrroles under basic conditions. researchgate.net

The synthesis of Δ¹-pyrrolines has been achieved through a formal (3+2)-cycloaddition of 2H-azirines with enones, promoted by visible light under continuous flow conditions. researchgate.net This method allows for the rapid construction of trisubstituted Δ¹-pyrrolines.

| Reactant | 2H-Azirine Derivative | Product Type | Reference |

| Enamines | Ethyl 3-phenyl-2H-azirine-2-carboxylate | Pyrrole-2-carboxylic acid derivative | researchgate.net |

| Malononitrile | 2H-Azirine | Substituted pyrrole | researchgate.net |

| Enones (under visible light) | 2H-Azirine | Δ¹-Pyrroline | researchgate.net |

Piperidine (B6355638) and Pyrrolidine (B122466) Scaffolds

The synthesis of piperidine and pyrrolidine scaffolds can be achieved from 2H-azirine-3-carboxylates, typically through multi-step sequences involving the initial formation of an aziridine ring. For instance, the Diels-Alder reaction of 2H-azirine-3-phosphonates (related derivatives) with dienes furnishes bicyclic aziridine adducts. Subsequent hydrogenation of these adducts leads to the formation of enantiopure quaternary piperidine phosphonates. rsc.org While this example uses a phosphonate (B1237965) derivative, similar transformations can be envisioned for carboxylate esters.

Pyrrolidine scaffolds can also be accessed from 2H-azirines. The reaction of 2H-azirines with enamines initially produces dihydropyrroles, which are essentially pyrrolines and can be considered as precursors to pyrrolidines upon reduction. researchgate.net Additionally, photochemical transformations of 2H-azirines can lead to the formation of various heterocyclic compounds, including those that can be converted to pyrrolidine derivatives. researchgate.net

Fused Heterocyclic Systems (e.g., Chromeno[3,4-b]pyrrole, Pyrrolo[3,2-c]quinoline)

2H-Azirines serve as key building blocks for the construction of complex fused heterocyclic systems. A notable example is the synthesis of chromeno[3,4-b]pyrrole and pyrrolo[3,2-c]quinoline derivatives. These syntheses are often achieved through cycloaddition reactions of 2H-azirines with suitable partners.

For instance, the reaction of 3-nitro-2H-chromenes with ethyl isocyanoacetate, in a Barton-Zard reaction, leads to the formation of 2,4-dihydrochromeno[3,4-c]pyrroles. While this does not directly involve a 2H-azirine as a starting material, it highlights a pathway to related fused systems. More directly, the reaction of 3-aryl-2H-azirines with enamines derived from cyclic ketones can lead to fused pyrrole systems like tetrahydroindoles. researchgate.net

Pyrimidine (B1678525) Derivatives

An interesting and synthetically useful transformation of 2H-azirine-2-carboxylates is their oxidative cyclodimerization to afford pyrimidine-4,6-dicarboxylates. researchgate.net This reaction, promoted by triethylamine (B128534) upon heating in the air, involves a formal cleavage of the C-C bond in one azirine molecule and the C=N bond in another. researchgate.net The reaction mechanism is proposed to proceed through the formation of an azomethine ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with a second molecule of the azirine. researchgate.net

Other routes to pyrimidine derivatives from azirines have also been reported, such as the reaction of methyl 3-(2-methyl-3-phenyl-2H-azirin-2-yl)acrylates with formamidine. researchgate.net

| 2H-Azirine-2-carboxylate | Reaction Conditions | Product | Yield (%) | Reference |

| Ethyl 3-phenyl-2H-azirine-2-carboxylate | Triethylamine, heat, air | Diethyl 2,5-diphenylpyrimidine-4,6-dicarboxylate | - | researchgate.net |

| Methyl 3-(p-tolyl)-2H-azirine-2-carboxylate | Triethylamine, heat, air | Dimethyl 2,5-di(p-tolyl)pyrimidine-4,6-dicarboxylate | - | researchgate.net |

Note: Specific yields for the pentyl ester were not provided, but the general transformation is expected to be applicable.

4-Benzoxazepinones

The synthesis of 4-benzoxazepinones directly from pentyl 2H-azirine-3-carboxylate is not a well-documented transformation in the scientific literature based on the conducted searches. However, related seven-membered heterocyclic systems, such as 1,4-benzoxazepine (B8686809) derivatives, can be synthesized through the ring-opening of aziridines. mdpi.com For example, a palladium-catalyzed three-component domino reaction involving N-tosylaziridines, 2-iodophenol, and isocyanides has been shown to produce 1,4-benzoxazepine derivatives. mdpi.com Given that aziridines can be readily obtained from 2H-azirines, a multi-step pathway from this compound to a benzoxazepine scaffold could be envisioned, although it would require further investigation and development. Additionally, a review on aziridine ring expansion reactions mentions the synthesis of benzoxazepines, further suggesting the potential of aziridine precursors. researchgate.net

Synthesis of Functionalized Amino Compounds

The strained C=N bond and the adjacent stereocenter in this compound make it an excellent precursor for the synthesis of various functionalized amino compounds. Nucleophilic attack at the C2 position, followed by ring opening, is a common strategy to access these valuable molecules.

α-Amino Acid Derivatives

While the direct conversion of this compound to α-amino acid derivatives is a subject of ongoing research, the general reactivity of related 2H-azirine-3-carboxylates provides a strong indication of its potential. For instance, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with various nucleophiles has been shown to yield functionalized aziridines, which are direct precursors to α-amino acids. The specific application of this compound in this context remains an area for further exploration.

β-Functionalized Alkylamines

The synthesis of β-functionalized alkylamines from 2H-azirine precursors is a well-established synthetic strategy. This transformation typically involves the ring opening of the azirine ring by a suitable nucleophile. Although specific examples utilizing this compound are not extensively documented in publicly available literature, the general principles of this reaction are applicable. The choice of nucleophile and reaction conditions would be critical in directing the regioselectivity of the ring opening to favor the formation of β-amino compounds.

Allyl Amine Structures

The construction of allyl amine structures represents another potential application of this compound. The introduction of an allyl group can be envisioned through various synthetic routes, including the reaction with organometallic reagents or through multi-step sequences involving the functionalization of the aziridine ring. As with other applications, specific research detailing these transformations for the pentyl ester is required to fully elucidate its synthetic utility in this area.

Stereoselective Synthesis of Chiral Compounds

The inherent chirality and reactivity of 2H-azirine-3-carboxylates make them valuable partners in stereoselective synthesis, particularly in cycloaddition reactions.

The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings with high stereocontrol. 2H-Azirine-3-carboxylates, including by extension the pentyl derivative, can act as potent aza-dienophiles. The reaction with a diene proceeds to form a bicyclic aziridine, which can then be further elaborated. Research on related esters, such as methyl and benzyl (B1604629) 2H-azirine-3-carboxylates, has demonstrated that these cycloadditions can be highly stereoselective, often proceeding with endo selectivity. nih.gov The development of enantiopure 2-substituted 2H-azirine-3-carboxylates has further expanded the scope of these reactions, allowing for the synthesis of enantiomerically pure bicyclic and tricyclic aziridines. nih.gov

Table 1: Representative Aza-Diels-Alder Reactions of 2H-Azirine-3-carboxylates

| Azirine Ester | Diene | Product | Stereoselectivity | Reference |

| Methyl 2-aryl-2H-azirine-3-carboxylate | Cyclopentadiene | Bicyclic Aziridine | Endo | researchgate.net |

| Benzyl 2H-azirine-3-carboxylate | Furan | Bicyclic Aziridine | Exo | researchgate.net |

| Enantiopure Methyl 2-substituted-2H-azirine-3-carboxylate | Various Dienes | Enantiopure Bicyclic Aziridines | High | nih.gov |

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The reactivity of the 2H-azirine ring system makes it an attractive scaffold for DOS. The ability of this compound to undergo various transformations, including nucleophilic additions and cycloadditions, allows for the rapid generation of a wide range of molecular architectures from a single starting material. The pentyl ester group can also be a point of diversification, allowing for the introduction of further complexity. While the specific use of this compound in large-scale DOS campaigns is not yet a major focus in the literature, its potential in this field is significant.

Computational Chemistry and Theoretical Studies on 2h Azirine 3 Carboxylates

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in unraveling the mechanisms of reactions involving the 2H-azirine carboxylate core. Due to the high ring strain and the presence of a reactive C=N bond, these molecules undergo a variety of transformations, the pathways of which have been elucidated through computational modeling. researchgate.netnih.gov

One area of focus has been the isomerization of isoxazoles to form 2H-azirines. DFT calculations have helped to describe the mechanism of this transformation, which can be catalyzed by iron(II) chloride. beilstein-journals.org These studies suggest the formation of an isoxazole-Fe complex that facilitates the cleavage of the weak N–O bond, followed by a 1,3-cyclization to yield the 2H-azirine ring. beilstein-journals.org

Furthermore, DFT calculations have been employed to study the subsequent reactions of the formed 2H-azirine ring. For instance, in an unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates that forms pyrimidine-4,6-dicarboxylates, DFT studies were crucial in mapping the reaction pathway. mdpi.com The calculations supported a mechanism involving the nucleophilic addition of N,N-diethylhydroxylamine (formed from the slow oxidation of the triethylamine (B128534) base) to the azirine. This is followed by the generation of an azomethine ylide, which then participates in a 1,3-dipolar cycloaddition with a second azirine molecule. researchgate.netmdpi.com In some cases, thermal conditions can cause the 2H-azirine ring to open, forming a nitrile ylide, which can then cyclize to form other heterocycles like oxazoles. beilstein-journals.org

These computational investigations provide a detailed, step-by-step energetic landscape of the reaction, identifying key intermediates and transition states that are often difficult or impossible to observe experimentally.

| Reaction Type | Key Mechanistic Steps (Elucidated by DFT) | Catalyst/Conditions | Ref. |

| Isoxazole Isomerization | Formation of Isoxazole-Fe complex, N-O bond cleavage, 1,3-cyclization. | FeCl₂ | beilstein-journals.org |

| Oxidative Cyclodimerization | Nucleophilic addition, azomethine ylide generation, 1,3-dipolar cycloaddition. | Triethylamine, Air | researchgate.netmdpi.com |

| Thermal Rearrangement | Ring opening to nitrile ylide, subsequent cyclization. | Elevated Temperature | beilstein-journals.org |

Modeling of Selectivity (Regio-, Stereo-) in Reactions

Computational modeling is a key asset in predicting and explaining the selectivity observed in reactions of 2H-azirine-3-carboxylates. The unique geometry of the strained ring and the electronic nature of the substituents play a crucial role in directing the outcome of chemical transformations.

Diels-Alder reactions, where 2H-azirine-3-carboxylates act as aza-dienophiles, have been a particular focus. nih.gov Theoretical studies help rationalize the high regio- and stereoselectivity of these cycloadditions. nih.govcapes.gov.br For example, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with various electron-rich dienes typically yields endo-cycloadducts, a preference that can be modeled by examining the transition state energies of the endo and exo approaches. capes.gov.brresearchgate.net The use of chiral auxiliaries on the azirine ring has been explored to induce diastereoselectivity in these reactions, with Lewis acids enhancing the selectivity. researchgate.net

In addition to cycloadditions, computational methods have been applied to understand selectivity in kinetic resolutions. In the reductive kinetic resolution of racemic 2H-azirines to produce optically enriched N-H aziridine-2-carboxylates, a Hammett study revealed a linear free-energy relationship. researchgate.net This correlation between the reaction's energetic barrier (ΔΔG‡) and the electronic properties of substituents (σp- values) provides a quantitative, model-based understanding of the factors controlling enantioselectivity. researchgate.netchemrxiv.org Such models are invaluable for optimizing reaction conditions and designing more selective catalysts.

| Reaction | Selectivity Type | Key Findings from Modeling | Ref. |

| Diels-Alder Cycloaddition | Regio- and Stereoselectivity | Preference for endo-cycloadducts with most dienes. Furan (B31954) is an exception, giving exo-adducts. | capes.gov.brresearchgate.net |

| Asymmetric Diels-Alder | Diastereoselectivity | Lewis acid catalysis enhances selectivity with chiral auxiliaries. | researchgate.net |

| Reductive Kinetic Resolution | Enantioselectivity | Linear free-energy relationship observed between transition state energies and Hammett parameters. | researchgate.netchemrxiv.org |

Electronic Structure and Reactivity Descriptors

The reactivity of pentyl 2H-azirine-3-carboxylate is fundamentally governed by its electronic structure, which is dominated by significant ring strain. The total ring strain energy for the related 2H-azirine-2-carboxylate system has been calculated to be in the range of 44.6-48 kcal/mol. chemrxiv.org This high degree of strain makes the molecule a willing participant in ring-opening reactions. acs.org

The C=N double bond within the three-membered ring is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles, including thiols, alcohols, and amines. mdpi.comrsc.orgcapes.gov.br Computational studies on related 3-amino-2H-azirines reveal that the formal N1-C2 single bond in the azirine ring is unusually long, measuring around 1.57 Å. nih.gov This bond elongation is indicative of the ring strain and influences the molecule's stability and reaction pathways.

Reactivity descriptors derived from computational chemistry, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, can be used to predict the most likely sites for nucleophilic or electrophilic attack. For an aza-dienophile like a 2H-azirine-3-carboxylate in a Diels-Alder reaction, the relative energies of the LUMO would be a key descriptor for predicting its reactivity with different dienes. nih.gov These descriptors provide a quantitative basis for the observed reactivity patterns.

Prediction of Novel Reactivity and Transformation Pathways

A significant advantage of computational chemistry is its ability to predict novel reactivity and explore hypothetical transformation pathways before they are attempted in the lab. For a reactive intermediate like this compound, theoretical studies can map out potential energy surfaces for various undiscovered reactions.

The propensity of the 2H-azirine ring to undergo cleavage of the C2-C3 single bond to form 1,3-dipolar intermediates like nitrile ylides or azomethine ylides is a fertile ground for predictive modeling. researchgate.netbeilstein-journals.org By calculating the activation barriers for ring-opening under different conditions (thermal, photochemical, or catalytic), new synthetic routes can be proposed. These reactive ylides could be computationally trapped with various dipolarophiles to predict novel cycloaddition reactions, leading to diverse heterocyclic structures.

Furthermore, computational screening can identify new classes of nucleophiles or reaction partners. For example, while reactions with many common nucleophiles are known capes.gov.br, theoretical calculations could explore reactions with less conventional partners or predict the outcomes of intramolecular reactions. Recently, 2H-azirines have been explored as bifunctional linkers for cysteine residues in bioconjugation, a novel application that relies on the predictable cleavage of the C=N bond upon thiol addition. acs.org Computational modeling could accelerate the design of new azirine-based reagents for bioconjugation or materials science by predicting their reactivity and selectivity with specific functional groups. acs.orgnih.gov

Future Directions and Emerging Trends in 2h Azirine 3 Carboxylate Research

Development of More Sustainable and Green Synthetic Methods

A significant trend in modern chemistry is the development of synthetic routes that are more sustainable. For 2H-azirine-3-carboxylates, this involves moving away from traditional methods that may involve harsh reagents or produce significant waste. A prominent green approach is the utilization of photochemistry in continuous flow systems.

Researchers have developed a robust continuous flow process for the photocarboxylation of arylated 2H-azirines, using carbon dioxide (CO₂) as an abundant and inexpensive C1 building block. d-nb.info This method employs UV-A light (365 nm) to generate azomethine ylides from the 2H-azirine core, which then undergo a catalyst-free cycloaddition with CO₂. d-nb.info This process is notable for its efficiency and scalability, allowing for the gram-scale synthesis of valuable oxazole (B20620) derivatives after subsequent aromatization of the initial oxazolone (B7731731) products. d-nb.info The use of continuous flow technology not only improves reaction performance but also enhances safety when working with gaseous reagents like CO₂. d-nb.info This strategy represents a significant step towards the sustainable fixation of CO₂ into complex organic molecules. d-nb.info

Another avenue of green synthesis involves the decomposition of vinyl azides. While this method requires careful handling, it serves as a primary route to generate the 2H-azirine ring system. umich.edu Ongoing research aims to refine these decomposition conditions to be milder and more efficient.

Catalyst Design for Enhanced Selectivity and Efficiency

Catalysis is central to controlling the reactivity of 2H-azirine-3-carboxylates, particularly for achieving high levels of selectivity. Research is focused on designing novel catalysts that can steer reactions towards specific, desired outcomes, especially in asymmetric synthesis.

Organocatalysis: The first enantioselective Neber reaction, a classic method for azirine synthesis, has been developed using a bifunctional thiourea (B124793) organocatalyst. nih.gov This approach allows for the stereoselective synthesis of 2H-azirine carboxylic esters from β-ketoxime sulfonates in good yields and with high enantiomeric excess (up to 93% ee) using a low catalyst loading (5 mol %). nih.gov

Metal-Based Catalysis:

Iron Catalysis: A practical and efficient synthesis of 2H-azirine-2-carboxylates has been achieved through the iron-catalyzed rearrangement of isoxazoles. This method is valued for its operational simplicity and use of an inexpensive and environmentally benign metal catalyst. mdpi.com

Copper Catalysis: For the functionalization of the azirine ring, a copper-catalyzed silylation has been developed. This reaction adds a silicon nucleophile to 3-substituted 2H-azirines with high yields and excellent enantioselectivities, producing valuable C-silylated N-H aziridines. researchgate.net

Gold Catalysis: The reactivity of 2H-azirine-2-carboxylic acids with diazoesters has been shown to be chemodivergent, depending on the catalyst. A gold-catalyzed reaction selectively produces 1,3-oxazin-6-ones, demonstrating how catalyst choice can completely alter the reaction pathway. acs.org

The table below summarizes various catalytic systems being explored for the synthesis and transformation of the 2H-azirine-3-carboxylate scaffold.

| Catalyst System | Reaction Type | Key Advantages |

| Bifunctional Thiourea | Asymmetric Neber Reaction | High enantioselectivity (up to 93% ee); Organocatalytic. nih.gov |

| Iron(II) Chloride (FeCl₂) | Rearrangement of Isoxazoles | Uses inexpensive, benign metal; Operationally simple. mdpi.com |

| Copper Catalyst | Enantioselective Silylation | High yields and excellent enantioselectivity for C-silylated aziridines. researchgate.net |

| Gold Catalyst | Reaction with Diazoesters | High N-selectivity for 1,3-oxazin-6-one formation. acs.org |

Exploration of Novel Reactivity Modes and Transformations

Beyond established reactions, researchers are discovering entirely new ways that the 2H-azirine-3-carboxylate ring system can react and be transformed into other valuable structures.

Cycloaddition Reactions: While Diels-Alder reactions of 2H-azirine-3-carboxylates are well-known, their use as effective aza-dienophiles continues to be explored to create complex bicyclic and tricyclic aziridines. nih.govcapes.gov.brnih.gov The electron-withdrawing carboxylate group is crucial for activating the azirine C=N bond for these cycloadditions. nih.gov

Photochemical Activation: A key reactivity mode involves the photochemical ring-opening of the 2H-azirine to form a reactive azomethine ylide intermediate. This intermediate can be trapped in various ways. For instance, its reaction with CO₂ in a flow reactor leads to oxazolones. d-nb.info This photochemical activation avoids the need for metal catalysts and often proceeds under mild conditions. d-nb.info In a different approach, using blue light activation with diazoesters leads to O-H insertion products, a pathway distinct from the gold-catalyzed route. acs.org

Oxidative Cyclodimerization: An unprecedented transformation of 2H-azirine-2-carboxylates is their oxidative cyclodimerization to form pyrimidine-4,6-dicarboxylates. mdpi.comresearchgate.net This reaction, promoted by triethylamine (B128534) in air, involves a complex mechanism where one azirine molecule formally cleaves across the C-C bond and a second cleaves across the C=N bond, ultimately combining to form the pyrimidine (B1678525) ring. researchgate.net

Bioconjugation: In a completely different application, 3-phenyl-2H-azirine has been identified as a novel reactive probe for the chemoselective modification of carboxyl groups (aspartate and glutamate (B1630785) residues) in proteins. researchgate.netnih.gov This reaction proceeds efficiently under biological conditions, opening new avenues for chemical proteomics and the development of covalent probes for biological targets. researchgate.net

Integration with Advanced Synthetic Methodologies

To maximize the potential of 2H-azirine-3-carboxylate chemistry, these novel reactions are being integrated with advanced laboratory technologies that offer improved control, efficiency, and scalability.

Continuous Flow Chemistry: As highlighted earlier, continuous flow technology is proving to be a powerful tool. Its application in the photocarboxylation of 2H-azirines demonstrates several key advantages:

Enhanced Safety: Allows for the controlled handling and mixing of gaseous reagents like CO₂. d-nb.info

Improved Efficiency: Precise control over reaction time, temperature, and light exposure leads to higher yields and purities. d-nb.info

Scalability: The process was successfully scaled to produce gram quantities of the product, demonstrating its industrial applicability. d-nb.info

The table below details the substrate scope for the flow-based photochemical synthesis of oxazole derivatives from various 2H-azirines, illustrating the versatility of this advanced methodology. Although Pentyl 2H-azirine-3-carboxylate is not explicitly listed, the results for other aryl-substituted azirines demonstrate the general applicability of the method.

| 2H-Azirine Substrate (Aryl Group) | Product (Oxazole) | Yield (%) |

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-2-phenyloxazole | 89 |

| 4-Chlorophenyl | 5-(4-Chlorophenyl)-2-phenyloxazole | 71 |

| 4-Fluorophenyl | 5-(4-Fluorophenyl)-2-phenyloxazole | 75 |

| 3-Methoxyphenyl | 5-(3-Methoxyphenyl)-2-phenyloxazole | 86 |

| Naphthyl | 5-(Naphthalen-2-yl)-2-phenyloxazole | 78 |

| Data adapted from a study on the photocarboxylation of arylated 2H-azirines in continuous flow. d-nb.info |

Flash Vacuum Pyrolysis (FVP): FVP is another advanced technique used to study the thermochemistry of molecules like 2H-azirines under high-temperature, low-pressure conditions. researchgate.net While challenging, this method can reveal fundamental reaction pathways, such as rearrangements and fragmentations, that are not accessible under normal solution-phase conditions. For example, pyrolysis of related azide (B81097) precursors can lead to Curtius rearrangement products instead of the desired azirine, providing insight into competing reaction channels. nih.gov

By combining novel catalytic systems and reactivity modes with these advanced synthetic platforms, the future of this compound chemistry is poised for significant innovation, leading to more powerful and sustainable methods for constructing complex nitrogen-containing molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Pentyl 2H-azirine-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of β-enaminonitriles or through photolysis/thermolysis of precursor azides. For example, photolysis of 2-formyl-3-phenyl-2H-azirine with allyl amine in benzene (with catalytic p-toluenesulfonic acid) yields imidazole derivatives in 85% yield . Optimization involves solvent selection (e.g., benzene for stability), temperature control (room temperature for photolysis vs. reflux for thermolysis), and acid catalysis to enhance reaction efficiency. Purity is confirmed via HPLC (>97%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : NMR (¹H and ¹³C) is critical for confirming the azirine ring structure, with characteristic deshielded protons at δ 3.5–4.5 ppm. IR spectroscopy identifies the ester carbonyl stretch (~1740 cm⁻¹) and azirine C=N absorption (~1650 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 153.13 for related analogs) .

Q. How do reaction conditions influence the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Regioselectivity in Diels-Alder reactions depends on electron-withdrawing groups (e.g., esters) at the 3-position of the azirine. For example, ethyl 2-(diisopropoxyphosphoryl)-2H-azirine-3-carboxylate reacts with nucleophilic dienes to form six-membered rings preferentially. Solvent polarity and temperature (e.g., THF at 60°C) further modulate outcomes .

Advanced Research Questions

Q. What computational methods validate the mechanistic pathways of this compound in oxidative cyclodimerization?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections (e.g., Becke’s 1993 method ) calculates transition states and activation energies. For instance, triethylamine-promoted cyclodimerization to pyrimidine-4,6-dicarboxylates involves a zwitterionic intermediate stabilized by solvent effects, as shown in a 2023 DFT study .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for azirine derivatives?

- Methodological Answer : Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagent purity) isolates variables. For example, discrepancies in thermolysis yields (85% vs. lower values) may arise from trace moisture or oxygen. Statistical tools (e.g., ANOVA) and advanced characterization (X-ray crystallography) validate structural assignments .

Q. What strategies improve the stability of this compound during storage and handling?

- Methodological Answer : Azirines are prone to ring-opening via hydrolysis or photodegradation. Storage under argon at –20°C in anhydrous solvents (e.g., dichloromethane) minimizes decomposition. Stability assays using HPLC or TLC at intervals (0, 24, 48 hrs) quantify degradation rates .

Data Contradiction and Analysis Framework

Q. How should researchers address conflicting data on the reactivity of this compound with different dienophiles?

- Methodological Answer :

- Step 1 : Compare reaction conditions (solvent, temperature, catalyst) across studies.

- Step 2 : Perform kinetic studies (e.g., in situ NMR) to monitor intermediate formation.

- Step 3 : Use computational models (DFT) to predict regioselectivity and compare with experimental outcomes .

- Example : Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate shows divergent reactivity with electron-rich vs. electron-poor dienes, resolved via frontier molecular orbital (FMO) analysis .

Methodological Resources

| Technique | Application | Key Reference |

|---|---|---|

| DFT (B3LYP) | Mechanistic validation of cyclodimerization | |

| HPLC | Purity assessment and stability testing | |

| In situ NMR | Real-time monitoring of reaction intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.